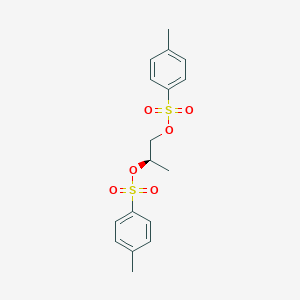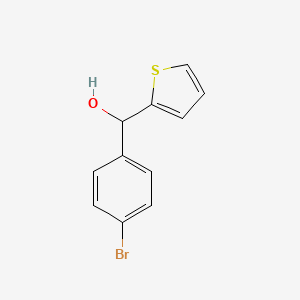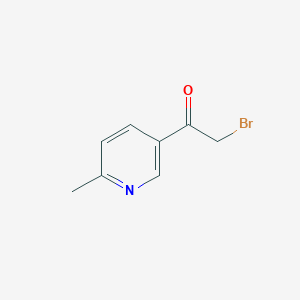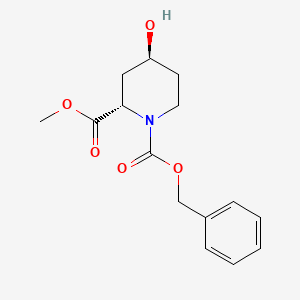
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride
Übersicht
Beschreibung
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is an organic compound with a molecular weight of 232.15 . It is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-chlorophenyl)cyclopentanamine hydrochloride . Its InChI code is 1S/C11H14ClN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H . This indicates that the molecule consists of a cyclopentane ring with an amine group and a 4-chlorophenyl group attached.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 232.15 . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The compound N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, closely related to 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, exhibits interesting molecular structure characteristics. Its amide group aligns coplanarly with the chlorophenyl group, and the cyclopentanone ring takes a twist conformation. This structural formation, including weak intramolecular hydrogen bonding, is significant in understanding the compound's molecular interactions and properties (Lintao Yu, Jiang-Tao Wei, Xiangge Zhou, 2008).
Synthesis Techniques
A study on the asymmetric synthesis of Clopidogrel Hydrogen Sulfate presents a method involving a Strecker reaction, which could be relevant for synthesizing derivatives of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. This method demonstrates the utility of similar compounds in synthesizing complex pharmaceutical agents (S. Sashikanth et al., 2013).
Antibacterial Applications
Research on novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, akin to the structure of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, indicates potential antibacterial applications. These compounds exhibited significant activity against bacteria like Pseudomonas aeruginosa and Escherichia coli, suggesting similar possibilities for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (K. Mehta, 2016).
Chemical Reaction Kinetics
A study investigating the kinetics of reactions involving similar chlorophenyl compounds with alicyclic amines provides insights into the reactivity of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. This research can inform on the compound's behavior in various chemical environments, crucial for its application in synthetic chemistry (E. Castro et al., 2001).
Environmental Remediation
In a study focusing on eco-friendly polythiophene(keto-amine)s based on the cyclopentanone moiety, applications in environmental remediation were explored. This indicates the potential for derivatives of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in addressing environmental challenges, such as pollutant removal (M. Hussein, 2018).
Catalysis
Research on palladium-tetraphosphine catalyzed allylic substitution in water using alicyclic amines reveals the potential of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in catalysis. Such catalysts could be significant in various organic synthesis processes (M. Feuerstein et al., 2001).
Safety and Hazards
Safety information indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDQDSKBBBBIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3265173.png)
![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)

![(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3265190.png)
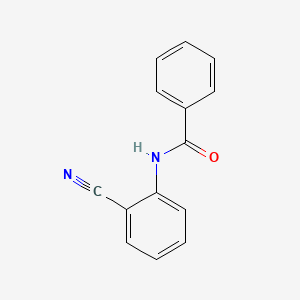
![Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate](/img/structure/B3265206.png)
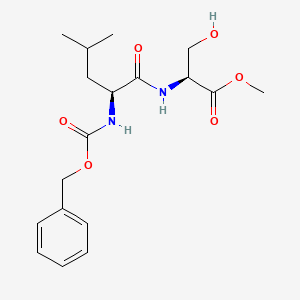
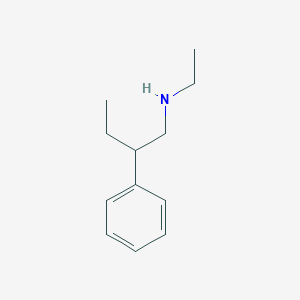
![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)

